Femtomolar Biotin-Streptavidin Affinity vs. Nanomolar Antibody-Antigen Affinity
The biotin moiety of Biotin-NH-PSMA-617 forms a complex with streptavidin characterized by a dissociation constant (Kd) of approximately 10⁻¹⁵ M, which is one million-fold stronger than typical antibody-antigen interactions (Kd ~10⁻⁹ M) [1]. This femtomolar affinity ensures near-irreversible binding under standard assay conditions, providing superior sensitivity and signal stability compared to detection methods reliant on secondary antibodies.
| Evidence Dimension | Equilibrium dissociation constant (Kd) for affinity tag-protein interaction |
|---|---|
| Target Compound Data | Biotin-streptavidin Kd ~10⁻¹⁵ M (from Biotin-NH-PSMA-617 biotin moiety) |
| Comparator Or Baseline | Monoclonal antibody-antigen Kd = 4.2 × 10⁻⁹ M (24B11 MAb) |
| Quantified Difference | ~10⁶-fold lower Kd (stronger binding) for biotin-streptavidin |
| Conditions | In vitro solution equilibrium measurements |
Why This Matters
Enables detection of PSMA-bound Biotin-NH-PSMA-617 at femtomolar concentrations, critical for low-abundance target analysis and minimizing sample consumption.
- [1] Hochberg M, et al. Association and dissociation rate constants and equilibrium dissociation constants for 24B11 and R70 MAb. Infect Immun. 2006;74(6):3463-3470. Table 1 (KD = 4.2 × 10⁻⁹ M). View Source
